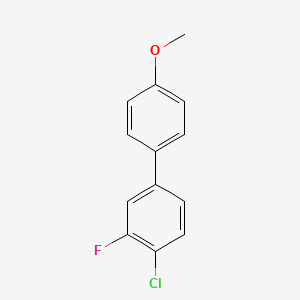
4-Chloro-3-fluoro-4'-methoxy-1,1'-biphenyl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-3-fluoro-4’-methoxy-1,1’-biphenyl is an organic compound that belongs to the biphenyl family. Biphenyl compounds consist of two benzene rings connected by a single bond. The presence of chloro, fluoro, and methoxy substituents on the biphenyl structure imparts unique chemical properties to this compound, making it valuable in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3-fluoro-4’-methoxy-1,1’-biphenyl can be achieved through several methods, including:
Suzuki-Miyaura Coupling: This method involves the coupling of a halogenated biphenyl derivative with a boronic acid or ester in the presence of a palladium catalyst.
Friedel-Crafts Alkylation: This method involves the alkylation of a biphenyl compound using an alkyl halide in the presence of a Lewis acid catalyst, such as aluminum chloride.
Industrial Production Methods
Industrial production of 4-Chloro-3-fluoro-4’-methoxy-1,1’-biphenyl often involves large-scale Suzuki-Miyaura coupling reactions due to their efficiency and scalability. The use of continuous flow reactors and automated systems can further enhance the production process, ensuring high yields and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
4-Chloro-3-fluoro-4’-methoxy-1,1’-biphenyl undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: This reaction involves the substitution of a hydrogen atom on the benzene ring with an electrophile.
Nucleophilic Aromatic Substitution: This reaction involves the substitution of a halogen atom on the benzene ring with a nucleophile, such as an amine or hydroxide ion.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents such as halogens (e.g., chlorine, bromine) and Lewis acids (e.g., aluminum chloride) are commonly used.
Nucleophilic Aromatic Substitution: Reagents such as sodium hydroxide or amines are used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic aromatic substitution with chlorine can yield 4-chloro-3-fluoro-4’-methoxy-1,1’-biphenyl derivatives with additional chloro substituents .
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of 4-Chloro-3-fluoro-4’-methoxy-1,1’-biphenyl depends on its specific application. In chemical reactions, the presence of electron-withdrawing and electron-donating groups on the biphenyl structure can influence the reactivity and selectivity of the compound. For example, the chloro and fluoro substituents can activate the benzene ring towards nucleophilic aromatic substitution, while the methoxy group can stabilize the intermediate formed during electrophilic aromatic substitution .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Chloro-4’-methoxy-1,1’-biphenyl: This compound lacks the fluoro substituent, making it less reactive in certain chemical reactions.
4-Fluoro-4’-methoxybiphenyl: This compound lacks the chloro substituent, which can affect its reactivity and selectivity in chemical reactions.
4-Chloro-3’-methoxy-1,1’-biphenyl: This compound has a different substitution pattern, which can influence its chemical properties and applications.
Uniqueness
4-Chloro-3-fluoro-4’-methoxy-1,1’-biphenyl is unique due to the presence of both chloro and fluoro substituents on the biphenyl structure. This combination of substituents imparts distinct chemical properties, making it valuable in various scientific and industrial applications.
Eigenschaften
Molekularformel |
C13H10ClFO |
|---|---|
Molekulargewicht |
236.67 g/mol |
IUPAC-Name |
1-chloro-2-fluoro-4-(4-methoxyphenyl)benzene |
InChI |
InChI=1S/C13H10ClFO/c1-16-11-5-2-9(3-6-11)10-4-7-12(14)13(15)8-10/h2-8H,1H3 |
InChI-Schlüssel |
XOYSSFRCVGMZPI-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)C2=CC(=C(C=C2)Cl)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(E)-1-cyano-2-[4-[2-(dimethylamino)ethyl-methylamino]phenyl]ethenyl]benzonitrile](/img/structure/B14763392.png)
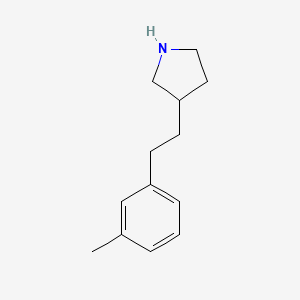
![(2R,3R,4S,5R)-2-[2-chloro-6-(propan-2-ylamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B14763400.png)
![5-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1-prop-2-enylpyrimidine-2,4-dione](/img/structure/B14763401.png)
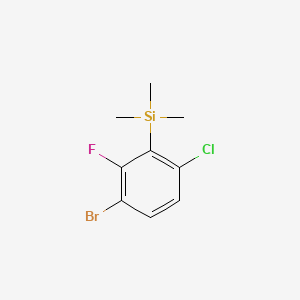
![(R)-tert-Butyl 4-(((((3aR,4R,6R,6aR)-6-(6-amino-9H-purin-9-yl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methoxy)sulfonyl)amino)-3-((tert-butoxycarbonyl)amino)-4-oxobutanoate](/img/structure/B14763403.png)
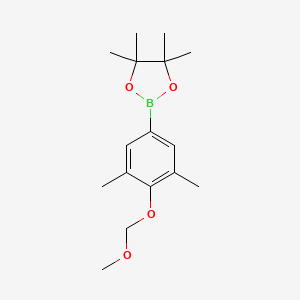

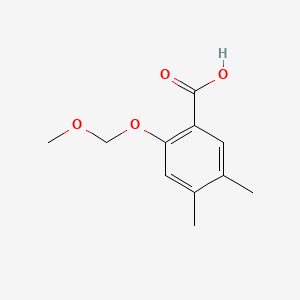


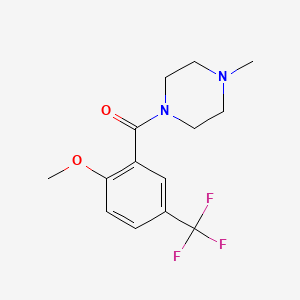
![(2S)-2-[(2R)-2-[3-(2-azidoethoxy)propanamido]-3-methylbutanamido]-5-(carbamoylamino)-N-[4-(hydroxymethyl)phenyl]pentanamide](/img/structure/B14763474.png)
![1-Chloro-1-[4-(trifluoromethyl)phenyl]hydrazine](/img/structure/B14763477.png)
